molecular formula C10H18N2Na2O10 B7815029 Disodium edetate dihydrate

Disodium edetate dihydrate

Cat. No.: B7815029
M. Wt: 372.24 g/mol
InChI Key: OVBJJZOQPCKUOR-UHFFFAOYSA-L
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Description

Disodium edetate dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O, MW 372.24 g/mol) is a hydrated disodium salt of ethylenediaminetetraacetic acid (EDTA). It functions as a chelating agent, binding divalent cations like Ca²⁺ and Mg²⁺, and is widely used in pharmaceuticals, cosmetics, and research. Key applications include:

  • Drug Stabilization: Prevents metal-ion-catalyzed degradation in formulations (e.g., PF-06439535, a monoclonal antibody stored in succinate buffer with EDTA) .
  • Laboratory Use: Chelates metal ions in electrophoresis buffers and enzymatic assays .
  • Material Synthesis: Controls rare-earth ion hydrolysis in high-nuclearity cluster assembly .

Its hygroscopic nature and instability at high temperatures (>120°C) necessitate careful storage (2–8°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Edetate disodium can be synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction involves the formation of ethylenediaminetetraacetic acid, which is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, edetate disodium is produced by reacting ethylenediamine with sodium cyanide and formaldehyde, followed by hydrolysis and neutralization with sodium hydroxide. The process involves several steps, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Edetate disodium undergoes various chemical reactions, primarily involving chelation, where it forms stable complexes with metal ions. It does not typically undergo oxidation or reduction reactions due to its stable structure .

Common Reagents and Conditions

Major Products

The major products of these reactions are the metal-edetate complexes, which are highly stable and soluble in water .

Scientific Research Applications

Medical Applications

Disodium EDTA dihydrate is primarily recognized for its role in chelation therapy, particularly in treating heavy metal toxicity. Its ability to bind to divalent and trivalent metal ions makes it effective in reducing serum levels of harmful metals such as lead and mercury.

Treatment of Heavy Metal Toxicity

  • Indications : Disodium EDTA is used to treat conditions like lead poisoning and hypercalcemia. It works by forming stable complexes with metal ions, which are then excreted via urine .
  • Mechanism of Action : The chelation process involves the formation of a water-soluble complex that facilitates the removal of toxic metals from the body .

Cardiovascular Applications

Disodium EDTA has been investigated for its potential benefits in cardiovascular disease management:

  • Case Study : A study highlighted the use of disodium EDTA in patients with cardiovascular diseases, showing improvements in symptoms associated with heavy metal accumulation .
ApplicationIndicationMechanism
Heavy Metal ToxicityLead poisoning, hypercalcemiaChelation and excretion of metals
Cardiovascular HealthManagement of cardiovascular diseasesReduction of metal ion toxicity

Industrial Applications

Disodium EDTA dihydrate is widely used in various industrial applications due to its chelating properties.

Food Industry

In the food sector, disodium EDTA is utilized as a preservative and stabilizer:

  • Functionality : It prevents discoloration and rancidity caused by metal ions, thus extending shelf life .
  • Usage : Commonly found in canned vegetables, jams, and other processed foods .

Cosmetic Industry

Disodium EDTA serves as a stabilizer in cosmetic formulations:

  • Role : It enhances the effectiveness of other ingredients by preventing metal-induced degradation .

Laboratory Applications

In laboratory settings, disodium EDTA is employed for its ability to sequester metal ions:

  • Biochemistry : It is used to deactivate metal-dependent enzymes during assays or experiments involving DNA and proteins .
  • Analytical Chemistry : Disodium EDTA is utilized in complexometric titrations and as a masking agent to prevent interference from metal ions during analysis .
ApplicationFieldPurpose
Food PreservationFood IndustryPrevent discoloration/rancidity
Cosmetic FormulationCosmetic IndustryStabilizer
Metal Ion ScavengingLaboratory ResearchDeactivation of enzymes

Safety and Toxicity Considerations

While disodium EDTA dihydrate has numerous applications, it is essential to consider its safety profile:

  • Adverse Effects : Potential side effects include renal toxicity, hypocalcemia, and electrolyte imbalances . Monitoring is crucial during therapeutic use to avoid complications such as hypokalemia or hypomagnesemia.

Mechanism of Action

Edetate disodium exerts its effects by chelating divalent and trivalent metal ions, such as calcium, magnesium, and iron. The chelation process involves the formation of stable, water-soluble complexes that are excreted from the body through urine. This mechanism is particularly useful in treating conditions like hypercalcemia and heavy metal poisoning .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

Property Disodium Edetate Dihydrate Calcium Disodium Edetate Tetrasodium EDTA
Molecular Formula C₁₀H₁₄N₂Na₂O₈·2H₂O C₁₀H₁₂CaN₂Na₂O₈ C₁₀H₁₂N₂Na₄O₈
Molecular Weight 372.24 g/mol 374.27 g/mol 380.17 g/mol
Chelation Specificity Divalent cations (Ca²⁺, Mg²⁺) Heavy metals (Pb²⁺, Cd²⁺) Broad-spectrum metal ions
Stability Loses water at 120°C; hygroscopic Stable in aqueous solutions High thermal stability
pH Compatibility Effective at neutral to alkaline pH Effective at acidic pH Broad pH range (2–12)
Regulatory Compliance USP, BP, FCC, ICH Q3D USP for heavy metal poisoning USP, industrial applications

Functional Differences

  • Calcium Disodium Edetate: Primarily used clinically for heavy metal detoxification (e.g., lead poisoning) due to its higher affinity for toxic metals . Not typically used in formulations requiring divalent cation removal for stability.
  • Tetrasodium EDTA :

    • Lacks hydration, enhancing thermal stability for industrial applications (e.g., cosmetics, detergents) .
    • More alkaline, limiting use in neutral pH formulations compared to this compound .

Efficacy in Stabilization

This compound outperforms other salts in specific scenarios:

  • Pharmaceuticals : At 0.03–0.04%, it stabilizes low-coloration Castellani’s paint more effectively than lower concentrations .
  • Biologics: Preferred over calcium salts in monoclonal antibody formulations to avoid introducing extraneous cations .

Industrial vs. Pharmaceutical Use

  • This compound : Dominates in drug delivery (e.g., peginterferon alpha formulations for reduced injection pain ) and molecular biology due to high purity grades (USP, Molecular Biology Grade) .
  • Tetrasodium EDTA : Preferred in cosmetics and detergents for enhanced solubility and stability .

Biological Activity

Disodium edetate dihydrate, commonly known as EDTA (ethylene diamine tetraacetic acid), is a chelating agent with significant biological activity. It is primarily used in medical and industrial applications due to its ability to bind metal ions. This article explores its biological effects, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant case studies.

This compound is a white crystalline powder that is highly soluble in water. Its chemical structure allows it to form stable complexes with divalent and trivalent metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), and lead (Pb²⁺). The binding occurs through the carboxylate groups of the EDTA molecule, effectively sequestering these ions from biological systems.

Mechanism of Action:

  • Chelation: EDTA binds to metal ions, preventing their biological activity. For instance, it can lower serum calcium levels in cases of hypercalcemia by promoting urinary excretion of calcium .
  • Cardiovascular Effects: The compound has a negative inotropic effect on the heart, which can influence cardiac contractility .
  • Electrolyte Imbalance: EDTA can lead to hypokalemia (low potassium levels) and hypomagnesemia (low magnesium levels) due to increased urinary excretion of these ions .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution and elimination:

  • Absorption: Following intravenous administration, about 50% of the drug is excreted within one hour, with over 95% eliminated within 24 hours .
  • Distribution Volume: The volume of distribution approximates that of extracellular fluid, indicating limited penetration into tissues .
  • Metabolism: Disodium edetate is largely unmetabolized in vivo, with its primary route of elimination being renal .

Clinical Applications

This compound is utilized in various clinical scenarios:

Indication Description
HypercalcemiaUsed for the emergency treatment by lowering serum calcium levels through chelation .
Digitalis ToxicityControls ventricular arrhythmias associated with digitalis toxicity .
Heavy Metal PoisoningChelates toxic metals like lead or mercury from the body .
Cardiovascular ProtectionSome studies suggest potential benefits in reducing adverse cardiovascular outcomes post-myocardial infarction .

Case Studies and Research Findings

  • Cardiovascular Outcomes:
    A controversial clinical trial indicated that disodium EDTA may reduce adverse cardiovascular events in patients with a history of myocardial infarction. However, criticisms regarding study design highlight the need for further research to validate these findings .
  • Intestinal Effects:
    Recent animal studies demonstrated that EDTA could aggravate intestinal inflammation and colitis. Mice treated with EDTA showed increased permeability in intestinal epithelial cells, suggesting potential adverse effects on gut health .
  • Toxicological Studies:
    Research has indicated that excessive use of disodium EDTA may lead to deficiencies in essential trace elements like zinc, which could result in teratogenic effects in offspring due to maternal zinc deficiency during gestation .

Safety Profile and Side Effects

While disodium edetate is generally well tolerated at therapeutic doses, it can cause several side effects:

  • Electrolyte Imbalances: Hypokalemia and hypomagnesemia are common due to increased urinary losses.
  • Gastrointestinal Distress: Nausea, vomiting, and diarrhea may occur following administration.
  • Transient Symptoms: Patients may experience headaches or drops in blood pressure during infusion .

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and pharmacopeial compliance of disodium edetate dihydrate for experimental use?

  • Methodology :

  • Titration : Perform USP/Ph.Eur.-compliant assays by dissolving the compound in water and titrating with standardized zinc sulfate solution, using eriochrome black T as an indicator to determine purity (≥99%) .
  • Elemental Impurity Analysis : Use ICP-MS to quantify trace metals (e.g., Pb, Cd, As) as per USP <232> and ICH Q3D guidelines, ensuring levels remain below 10 ppm .
  • Certification : Source batches with a Certificate of Analysis (CoA) verifying compliance with USP, BP, or Ph.Eur. specifications, including loss on drying (≤13.5% for dihydrate form) .

Q. What is the role of this compound in biological research applications?

  • Methodology :

  • Metal Chelation : Prepare 0.05–0.5 M aqueous solutions to sequester divalent cations (e.g., Ca²⁺, Mg²⁺) in electrophoresis buffers or cell culture media, preventing enzymatic degradation .
  • pH Adjustment : Buffer solutions to pH 8–9 using NaOH to enhance chelation efficacy, as the compound’s binding capacity is pH-dependent .

Advanced Research Questions

Q. How can researchers detect and quantify trace elemental impurities in this compound batches?

  • Methodology :

  • Sample Preparation : Digest 0.5 g of the compound in nitric acid (65°C, 2 hours) and analyze via ICP-MS, referencing USP <233> for validation .
  • Validation : Perform spike-and-recovery experiments (85–115% recovery) for metals like Hg and Ni to confirm method accuracy .

Q. What experimental approaches validate the chelation efficacy of this compound in complex matrices?

  • Methodology :

  • Competitive Titration : Mix the compound with a metal ion solution (e.g., Ca²⁺) and titrate with a competing chelator (e.g., EDTA) while monitoring free ion concentrations using ion-selective electrodes .
  • Spectrophotometric Assays : Measure absorbance changes at 240–300 nm upon chelation of transition metals (e.g., Fe³⁺) to calculate binding constants (log K ~25 for Ca²⁺) .

Q. How do pH and metal ion type influence the stability of this compound complexes?

  • Methodology :

  • pH-Dependent Studies : Prepare solutions across pH 4–10 and use UV-Vis spectroscopy to monitor complex stability. For example, Fe³⁺ complexes are stable at pH <3, while Ca²⁺ requires pH >8 .
  • Thermodynamic Analysis : Calculate stability constants (β) via potentiometric titrations, accounting for temperature (e.g., β increases by 0.5 log units per 10°C rise) .

Q. How should researchers address contradictory data in studies involving this compound’s chelation behavior?

  • Methodology :

  • Reproducibility Checks : Standardize buffer ionic strength (e.g., 0.1 M NaCl) and temperature (25±1°C) to minimize variability .
  • Analytical Cross-Validation : Compare results from ICP-OES, AAS, and chelation titration to resolve discrepancies in metal-binding data .

Q. What protocols ensure proper storage and handling of this compound to prevent degradation?

  • Methodology :

  • Hygroscopicity Mitigation : Store in airtight containers with desiccants (silica gel) at 15–25°C. Monitor water content via Karl Fischer titration if reused after prolonged storage .
  • Stability Testing : Accelerate degradation studies at 40°C/75% RH for 6 months and assess purity via HPLC (C18 column, 0.1% H3PO4 mobile phase) .

Q. How can researchers develop validated analytical methods for this compound in novel formulations?

  • Methodology :

  • ICH Validation : Assess linearity (R² >0.998), precision (RSD <2%), and accuracy (98–102%) using HPLC-UV at 254 nm .
  • Forced Degradation : Expose samples to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation products .

Q. What strategies mitigate interference from this compound in pharmaceutical formulation studies?

  • Methodology :

  • Compatibility Screening : Use differential scanning calorimetry (DSC) to detect interactions with excipients (e.g., surfactants, polymers) during preformulation .
  • Ion-Chromatography : Quantify free EDTA in presence of APIs using anion-exchange columns and suppressed conductivity detection .

Q. How does this compound impact metal-dependent biological assays, and how can this be controlled?

  • Methodology :
  • Control Experiments : Include EDTA-free controls and metal-supplemented groups (e.g., 1 mM Mg²⁺) to isolate chelation effects in enzymatic assays .
  • Fluorescent Probes : Use Fura-2 or Calcein-AM to dynamically monitor intracellular Ca²⁺ levels in cell cultures treated with the compound .

Properties

IUPAC Name

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBJJZOQPCKUOR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2Na2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-00-4 (Parent)
Record name Edetate disodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5049576
Record name Disodium ethylenediaminetetraacetate dihydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6381-92-6
Record name Edetate disodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium ethylenediaminetetraacetate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetraacetic acid disodium salt dihydrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Edetate disodium
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The disodium edetate was dissolved in the water. The cobaltous carbonate was added slowly with stirring. Gradual evolution of bubbles occurred after enough of the metal salt had been added to raise the pH to roughly 5. At that point, the insoluble material began to disappear more rapidly. After all of the bubbling had stopped, the liquid was stirred for approximately 15 minutes, and then the sodium bicarbonate was added slowly, with ample reaction time before further addition. The reaction was complete when a clear pink solution was obtained.
Name
disodium edetate
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cobaltous carbonate
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium edetate dihydrate
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3-Amino-5-fluoro-4-oxopentanoic acid
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3-Amino-5-fluoro-4-oxopentanoic acid
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Disodium edetate dihydrate

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